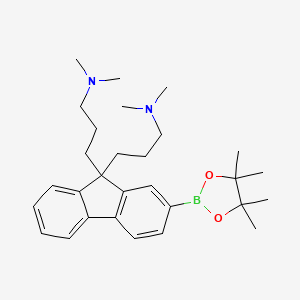
3,3'-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is a complex organic compound that features a fluorene core with boron-containing dioxaborolane groups and dimethylpropan-1-amine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) typically involves the following steps:
Formation of the fluorene core: The fluorene core is synthesized by removing bromine at the fluorene 9-position to form a lithium salt at -78°C.
Addition of dioxaborolane groups: Excess 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added to the reaction mixture to introduce the dioxaborolane groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3,3’-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out to modify the boron-containing groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction could result in the formation of boranes.
科学的研究の応用
3,3’-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific optical and electronic properties.
作用機序
The mechanism of action of 3,3’-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) involves its interaction with molecular targets through its boron-containing groups. These groups can form reversible covalent bonds with various substrates, facilitating catalytic processes and electronic interactions. The fluorene core provides a stable framework that enhances the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
Bis(pinacolato)diboron: Another boron-based compound commonly used in organic synthesis.
Uniqueness
3,3’-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is unique due to its combination of a fluorene core with boron-containing dioxaborolane groups and dimethylpropan-1-amine substituents. This unique structure imparts specific electronic and catalytic properties that are not found in simpler boron-containing compounds.
特性
分子式 |
C29H43BN2O2 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
3-[9-[3-(dimethylamino)propyl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C29H43BN2O2/c1-27(2)28(3,4)34-30(33-27)22-15-16-24-23-13-9-10-14-25(23)29(26(24)21-22,17-11-19-31(5)6)18-12-20-32(7)8/h9-10,13-16,21H,11-12,17-20H2,1-8H3 |
InChIキー |
ONCOKPLOLQIPBY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCN(C)C)CCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


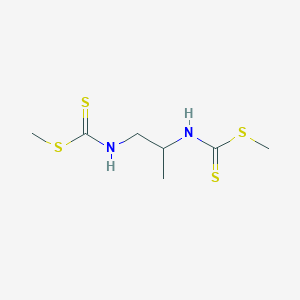
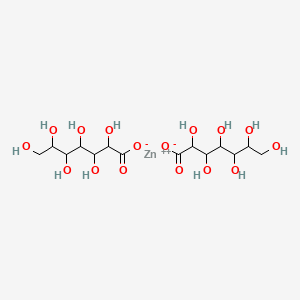

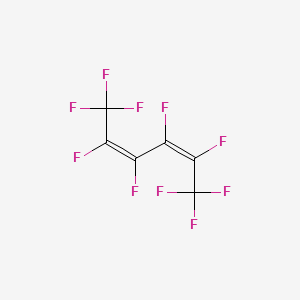
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)

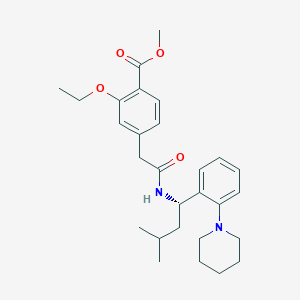
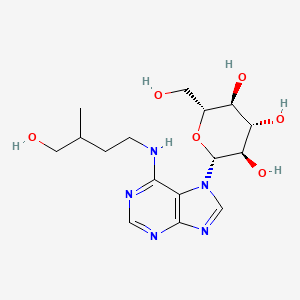
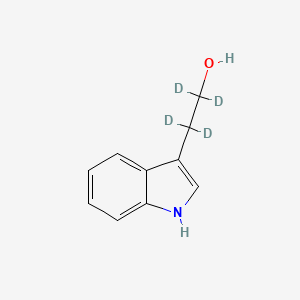
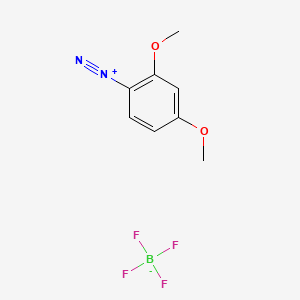
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
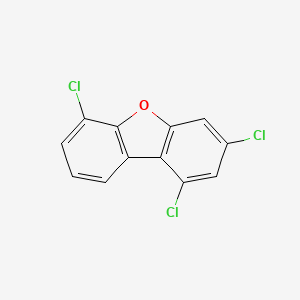
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)

